

Omipalisib DrugBank accession number DB12703

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

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Pharmacological Profile & Quantitative Data

Omipalisib is an extraordinarily potent inhibitor at the molecular level. The following table details its key inhibitory activity (Ki values from cell-free assays) and cellular efficacy [1].

Target	Ki (nM)	Additional Cellular & Preclinical Data
PI3K α (p110 α)	0.019 nM	Cellular IC₅₀ (pAkt-S473): 0.18 - 0.41 nM (T47D, BT474 cells) [1]
PI3K α mutants (E542K, E545K, H1047R)	0.008 - 0.009 nM	Anti-proliferation IC₅₀: 2.4 - 3 nM (T47D, BT474 cells) [1]
PI3K β (p110 β)	0.13 nM	In Vivo Efficacy: Dose-dependent tumor growth inhibition in BT474 xenograft model (oral dose as low as 300 μ g/kg) [1]
PI3K δ (p110 δ)	0.024 nM	Oral Bioavailability: Good in mouse, rat, dog, and monkey [1]
PI3K γ (p110 γ)	0.06 nM	
mTORC1	0.18 nM	

Target	Ki (nM)	Additional Cellular & Preclinical Data
mTORC2	0.3 nM	
DNA-PK	0.28 nM	

Experimental Evidence & Research Applications

Extensive preclinical research supports **omipalisib**'s potential in oncology and fibrotic disease, with detailed experimental methodologies.

- **In Vitro Cell Viability and Proliferation (MTT and Clonogenic Assays)**

- **Purpose:** To determine the concentration-dependent effect of **omipalisib** on cell survival and long-term proliferative capacity [2] [3].
- **Protocol:** Cells are seeded in culture plates and treated with a range of **omipalisib** concentrations. For **MTT assays**, after incubation (e.g., 72 hours), MTT reagent is added and converted to purple formazan by living cells. The absorbance is measured, and IC₅₀ values are calculated [2]. For **clonogenic assays**, cells are treated for a set period (e.g., 72 hours), then allowed to grow in drug-free medium for several days. The resulting colonies are stained and counted to assess the drug's ability to inhibit colony formation [2] [3].

- **Analysis of Apoptosis and Cell Cycle (Flow Cytometry)**

- **Purpose:** To investigate if reduced cell viability is due to programmed cell death (apoptosis) or cell cycle arrest [2].
- **Protocol:** Cells treated with **omipalisib** are stained with **Annexin V** and **Propidium Iodide (PI)**. Flow cytometry analysis distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, fixed cells are stained with PI and analyzed for DNA content to determine the proportion of cells in G0/G1, S, and G2/M phases [2].

- **Target Engagement and Pathway Modulation (Western Blot)**

- **Purpose:** To confirm that **omipalisib** hits its intended targets and modulates the PI3K/AKT/mTOR signaling pathway [2] [4].
- **Protocol:** Treated cells are lysed, and proteins are separated by SDS-PAGE, then transferred to a membrane. The membrane is probed with specific primary antibodies against

phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, p-S6, p-4EBP1). Detection confirms the inhibition of downstream signaling [2] [4].

- **In Vivo Efficacy Studies (Xenograft Mouse Models)**

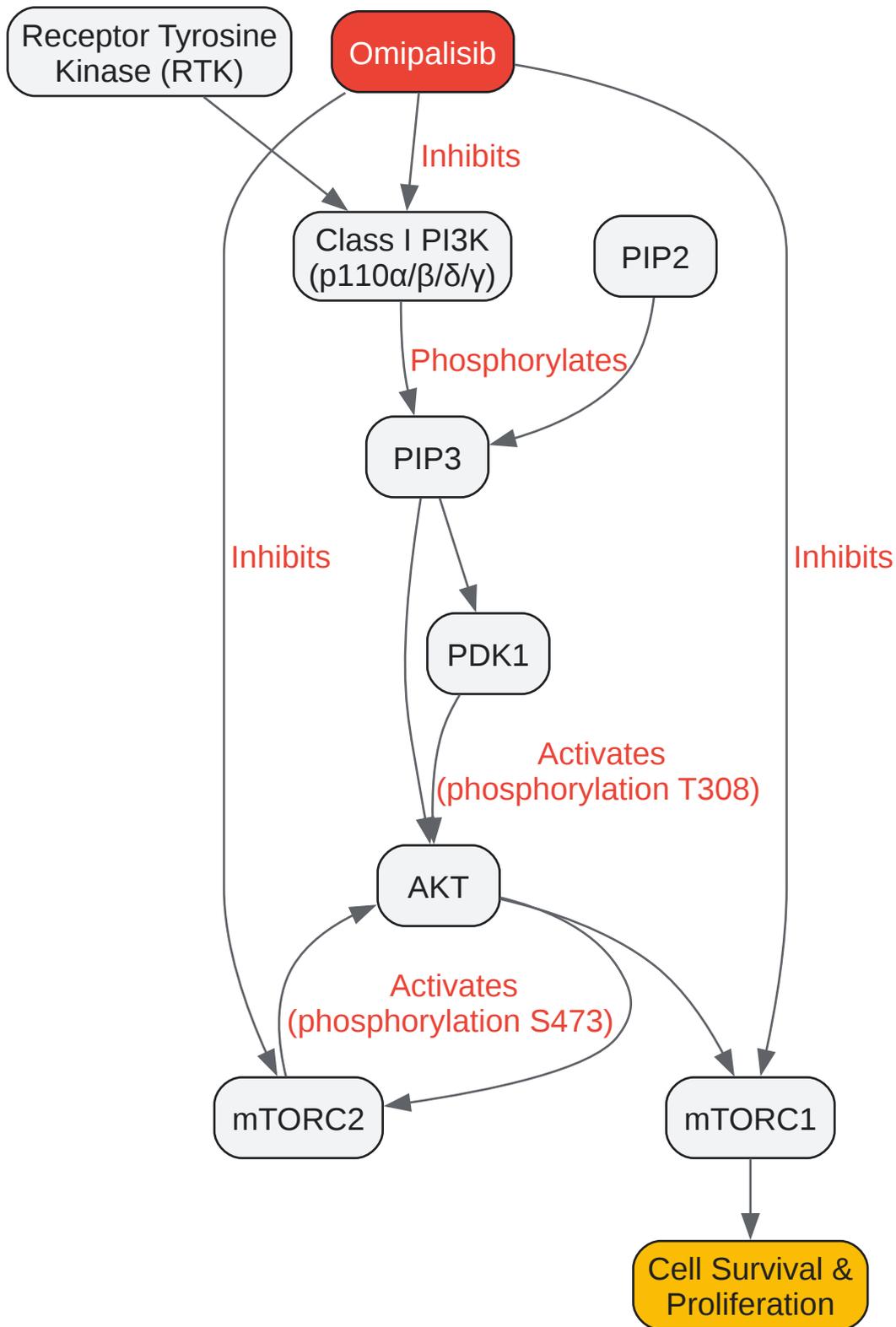
- **Purpose:** To evaluate the antitumor activity of **omipalisib** in a living organism [2].
- **Protocol:** Immunodeficient mice are implanted with human cancer cells. Once tumors are established, mice are randomized into groups receiving either vehicle control or **omipalisib**, administered orally. Tumor volumes and body weights are monitored regularly to assess efficacy and tolerability [2].

Research Insights and Clinical Trial Status

- **Oncology Research: Omipalisib** demonstrates **anti-tumor activity across various cancer types** in preclinical models, including esophageal squamous cell carcinoma (ESCC) and pancreatic ductal adenocarcinoma (PDAC) [2] [4]. Research shows that combining **omipalisib** with MAPK pathway inhibitors (e.g., Trametinib) can more effectively suppress cancer growth than single-agent therapy [4].
- **Idiopathic Pulmonary Fibrosis (IPF):** A phase I clinical trial demonstrated that **omipalisib** has **acceptable tolerability in IPF patients** and confirmed target engagement in both blood and lung tissue [5].
- **Cardiac Safety Risk:** A preclinical study in a canine model found that chronic **omipalisib** treatment can **prolong the QT interval**, indicating a potential proarrhythmic risk that requires monitoring [6].

Mechanism of Action and Signaling Pathway

Omipalisib acts by potently inhibiting the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, survival, and metabolism. The diagram below illustrates how **omipalisib** targets this pathway.



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